Chain-Length-Dependent pKa Differentiates Reactivity from Shorter-Chain Analog 3-(Trimethylsilyl)propiolic acid
The carboxylic acid pKa of 4-(trimethylsilyl)but-3-ynoic acid is 3.93 ± 0.10 (predicted) , compared to 1.88 ± 0.10 (predicted) for the one-carbon-shorter analog 3-(trimethylsilyl)propiolic acid . This approximately 2-unit pKa difference reflects the electron-withdrawing influence of the alkyne on the carboxylic acid, which is substantially attenuated by the additional methylene spacer in the C4 compound. The higher pKa indicates weaker acidity, which can influence deprotonation conditions in aqueous media, coupling reaction pH optima, and the stability of carboxylate salts during purification.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.93 ± 0.10 (Predicted) |
| Comparator Or Baseline | 3-(Trimethylsilyl)propiolic acid: 1.88 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ 2.05 |
| Conditions | Predicted values; experimental conditions not specified |
Why This Matters
The higher pKa enables use in mildly basic aqueous conditions where the shorter-chain analog would be fully ionized, potentially altering solubility, reactivity, and chromatographic behavior.
